2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one
Overview
Description
“2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” is a chemical compound that has been studied in the context of medicinal chemistry . It has been used in the design and synthesis of inhibitors for leucine-rich repeat kinase 2 (LRRK2), which have potential utility in Parkinson’s disease treatment .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a study describes the synthesis of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of LRRK2 . Another study reports the discovery of a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors .Molecular Structure Analysis
The molecular structure of “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” and similar compounds has been analyzed in several studies . For example, one study used X-ray structures of LRRK2 kinase domain surrogates, based on checkpoint kinase 1 (CHK1) and a CHK1 10-point mutant, for optimization .Chemical Reactions Analysis
The chemical reactions involving “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” and similar compounds have been studied. For instance, one study describes the use of in vivo metabolite identification to pinpoint sulfonamide dealkylation as the primary metabolite .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” and similar compounds have been reported. For example, one study provides the yield, melting point, and IR spectrum of a similar compound .Scientific Research Applications
Anti-Inflammatory Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines, including “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one”, are known to display a range of pharmacological effects including anti-inflammatory effects .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Potential T-Cell Selective Immunosuppressive Agents
- Scientific Field : Immunology
- Summary of Application : Pyrimidines have been studied as potential T-Cell selective immunosuppressive agents .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The outcomes of these studies are not specified in the source .
Antiviral Activity
- Scientific Field : Virology
- Summary of Application : Certain compounds related to “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” have exhibited substantial antiviral activity .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : These compounds exhibited substantial antiviral activity .
Catalyst for Chemical Reactions
- Scientific Field : Chemistry
- Summary of Application : Certain compounds related to “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” have been used as catalysts for various chemical reactions .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : These compounds have been used for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .
Future Directions
The future directions for the study of “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” and similar compounds include further investigation of their potential as inhibitors of specific kinases for the treatment of diseases such as Parkinson’s disease . Additionally, further optimization of these compounds is suggested to improve their selectivity and pharmacokinetic profile .
properties
IUPAC Name |
2-amino-6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-1-3-4(10-6)2-8-5(3)11/h1H,2H2,(H,8,11)(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPFDYKJODVDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=NC=C2C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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